Methyl 5-amino-2,3-dihydrobenzofuran-7-carboxylate
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Overview
Description
Methyl 5-amino-2,3-dihydrobenzofuran-7-carboxylate is a chemical compound with the molecular formula C10H11NO3 It is a derivative of benzofuran, a heterocyclic organic compound known for its diverse biological activities
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been shown to have a wide range of biological and pharmacological activities .
Mode of Action
Benzofuran derivatives have been found to exhibit various biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biological activities, indicating that they may influence several biochemical pathways .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
Benzofuran derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2,3-dihydrobenzofuran-7-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often carried out under basic conditions and may involve the use of transition-metal catalysis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of large-scale reactors and continuous flow processes could be considered for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2,3-dihydrobenzofuran-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzofuran derivatives.
Scientific Research Applications
Methyl 5-amino-2,3-dihydrobenzofuran-7-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Medicine: Benzofuran derivatives, including this compound, have shown potential in the development of antimicrobial and anticancer agents
Industry: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Methyl 5-amino-2,3-dihydrobenzofuran-7-carboxylate can be compared with other similar compounds, such as:
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate: This compound has a similar structure but includes an acetamido and chloro group, which may alter its biological activity.
5-(2-Aminopropyl)-2,3-dihydrobenzofuran: This compound is a putative entactogen drug and has different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
methyl 5-amino-2,3-dihydro-1-benzofuran-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)8-5-7(11)4-6-2-3-14-9(6)8/h4-5H,2-3,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUHNEWQERKNBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1OCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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